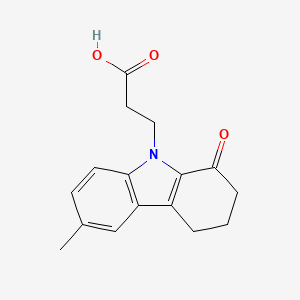

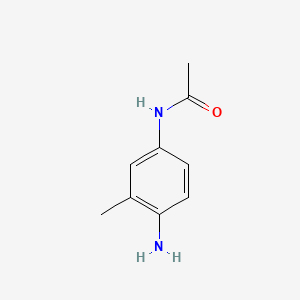

N-(4-amino-3-methylphenyl)acetamide

Vue d'ensemble

Description

N-(4-amino-3-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of an acetamide group (-CONH2) attached to an aromatic ring. The specific structure of this compound includes a 4-amino-3-methylphenyl group, indicating the presence of an amino group at the fourth position and a methyl group at the third position on the benzene ring.

Synthesis Analysis

The synthesis of related acetamide compounds often involves the acylation of aromatic amines. For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved by N-chloroacetylation and N-alkylation starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine . Similarly, N-(3-Amino-4-methoxyphenyl)acetamide was synthesized via the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a Pd/C catalyst . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often investigated using spectroscopic methods and X-ray crystallography. For example, the structure of N-(2-Methylphenyl)acetamide was determined, showing that the acetamide unit is slightly twisted relative to the 2-methylphenyl substituent . This suggests that in this compound, similar structural characteristics may be observed, with potential twisting between the acetamide group and the aromatic ring.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide group can engage in hydrogen bonding, as seen in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which exhibit intermolecular hydrogen bonds . Additionally, the amino group on the aromatic ring can act as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by the substituents on the aromatic ring and the acetamide group. For instance, the introduction of a methyl group on the aromatic ring can influence the characteristic frequencies of the amide group, as seen in the vibrational spectroscopy studies of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . The presence of an amino group can also affect the compound's solubility, boiling point, and melting point. The hydrogen bonding capability of the amide group contributes to the compound's solubility in polar solvents and its potential to form crystals with specific packing arrangements .

Applications De Recherche Scientifique

Catalytic Hydrogenation in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, plays a critical role in the production of azo disperse dyes. A novel Pd / C catalyst was used for hydrogenation, achieving high selectivity and stability, essential for industrial dye production (Zhang Qun-feng, 2008).

Intermediate in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, another similar compound, is significant as an intermediate in the natural synthesis of antimalarial drugs. It demonstrates the potential of N-(4-amino-3-methylphenyl)acetamide derivatives in pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).

Synthesis of Quinolones

In a study, N-(4-Methylphenyl) acetamide underwent processes to synthesize 2,6-dimethyl-3-aryl-4(1H)-quinolones, showcasing its role in creating complex organic structures. This indicates the versatility of this compound in synthetic chemistry (Liu Chang-chu, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-amino-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUFIZOBXUMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356954 | |

| Record name | N-(4-amino-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6375-20-8 | |

| Record name | N-(4-amino-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

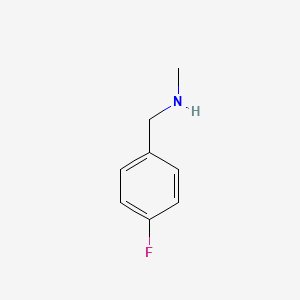

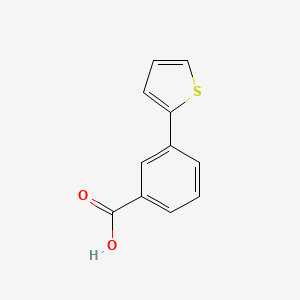

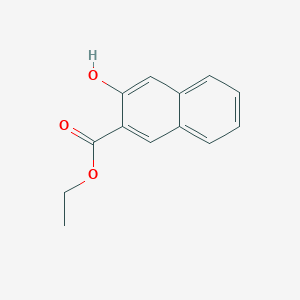

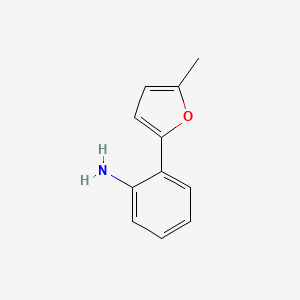

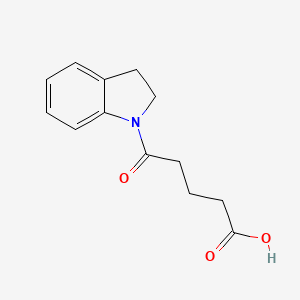

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1299110.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)